molecular formula C14H20O B15260583 1-(4-Ethylphenyl)-2-methylcyclopentan-1-ol

1-(4-Ethylphenyl)-2-methylcyclopentan-1-ol

Cat. No.: B15260583
M. Wt: 204.31 g/mol
InChI Key: DYHHRDIKBIQHQT-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-2-methylcyclopentan-1-ol is an organic compound with a unique structure that combines a cyclopentane ring with an ethylphenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylphenyl)-2-methylcyclopentan-1-ol typically involves the reaction of 4-ethylphenylmagnesium bromide with 2-methylcyclopentanone. The reaction is carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and acidified to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)-2-methylcyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The ethyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 1-(4-Ethylphenyl)-2-methylcyclopentanone.

    Reduction: Formation of 1-(4-Ethylphenyl)-2-methylcyclopentane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Ethylphenyl)-2-methylcyclopentan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-2-methylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic ethylphenyl group can interact with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)-2-methylcyclopentan-1-ol: Similar structure but with a methyl group instead of an ethyl group.

    1-(4-Ethylphenyl)-2-ethylcyclopentan-1-ol: Similar structure but with an additional ethyl group on the cyclopentane ring.

    1-(4-Ethylphenyl)-2-methylcyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

Uniqueness

1-(4-Ethylphenyl)-2-methylcyclopentan-1-ol is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

1-(4-ethylphenyl)-2-methylcyclopentan-1-ol

InChI

InChI=1S/C14H20O/c1-3-12-6-8-13(9-7-12)14(15)10-4-5-11(14)2/h6-9,11,15H,3-5,10H2,1-2H3

InChI Key

DYHHRDIKBIQHQT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2(CCCC2C)O

Origin of Product

United States

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